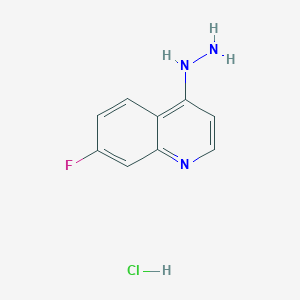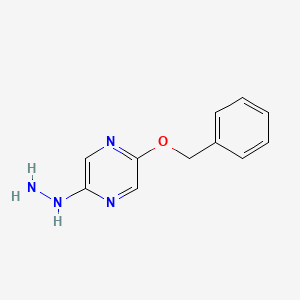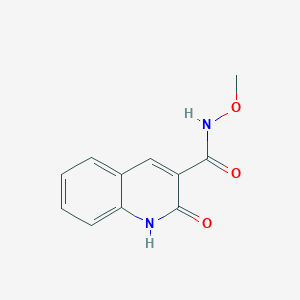
N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the amidation of lower alkyl esters of substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. The reaction is carried out using 3-picolylamine in a solvent mixture of DMF and MeOH (3:1). The reactions generally proceed smoothly, yielding the target amides in good overall yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable and efficient synthetic methodologies that can be adapted for large-scale production. These methods often focus on optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.
Substitution: Nucleophilic substitution reactions are common, particularly at the methoxy and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Its derivatives have been explored for their analgesic and anti-inflammatory properties.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
類似化合物との比較
Similar Compounds
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Known for its analgesic activity.
8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Studied for its anti-diabetic properties.
Roquinimex: An orally active molecule with anti-angiogenic properties.
Uniqueness
N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its specific methoxy substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development.
特性
CAS番号 |
90878-22-1 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC名 |
N-methoxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-16-13-11(15)8-6-7-4-2-3-5-9(7)12-10(8)14/h2-6H,1H3,(H,12,14)(H,13,15) |
InChIキー |
KYWXOTHPWNMUAU-UHFFFAOYSA-N |
正規SMILES |
CONC(=O)C1=CC2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)

![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)
![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)



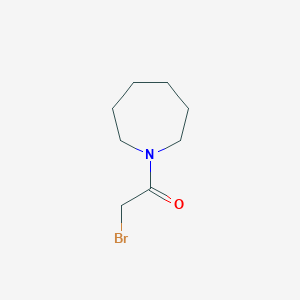
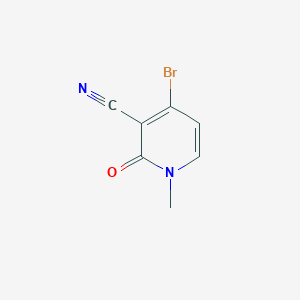
![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)
